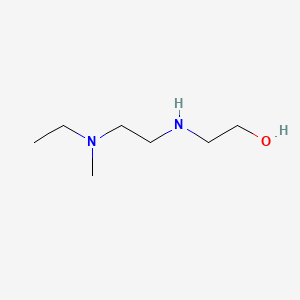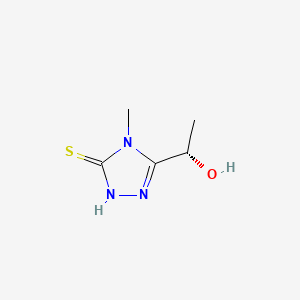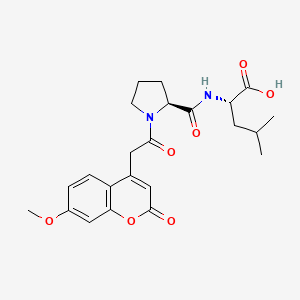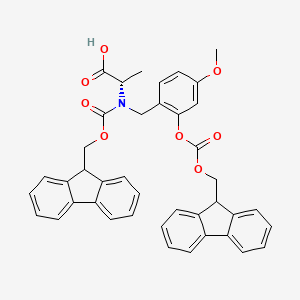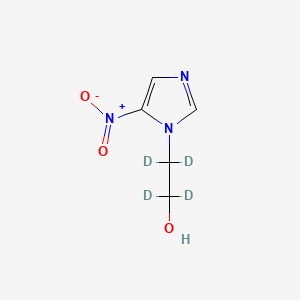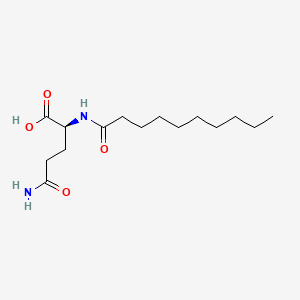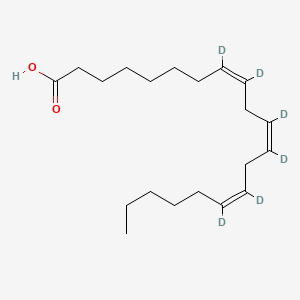
Dihomo-|A-linolenic Acid-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihomo-γ-linolenic Acid-d6 (DGLA-d6) is the deuterium labeled Dihomo-γ-linolenic acid . DGLA is a 20-carbon ω-6 fatty acid that has emerged as a significant molecule differentiating healthy and inflamed tissues . It has anti-inflammatory and anti-proliferative activities .
Synthesis Analysis
DGLA can be produced by cultured fungi or be obtained via endogenous conversion from γ-linolenic acid (GLA)-rich vegetable oils . It is an elongation product of γ-linolenic acid (18:3), and is rapidly metabolized by fatty acid desaturases to produce arachidonic acid (20:4) .Molecular Structure Analysis
DGLA is a polyunsaturated fatty acid (PUFA) that is usually present in low proportions in mammals . It is comprised of 20 carbon atoms and three double bonds .Chemical Reactions Analysis
DGLA is at a pivotal point of metabolic pathways leading to anti-inflammatory derivatives or via arachidonic acid (ARA) to pro-inflammatory lipid mediators . A defect in the activity of ∆6-desaturase and/or ∆5-desaturase may be one factor in the initiation and progression of these conditions .Scientific Research Applications
Role in Chronic Inflammation
DGLA has emerged as a significant molecule differentiating healthy and inflamed tissues . Its position at a pivotal point of metabolic pathways leading to anti-inflammatory derivatives or via arachidonic acid (ARA) to pro-inflammatory lipid mediators makes this n-6 polyunsaturated fatty acid (PUFA) an intriguing research subject . The balance of ARA to DGLA is probably a critical factor affecting inflammatory processes in the body .
Obesity-Associated Disorders
DGLA and related n-6 PUFAs have potential roles in obesity-associated disorders . Several disease states are characterized by abnormally low DGLA levels in the body, while others can feature elevated levels .
Rheumatoid Arthritis
DGLA may play a role in inflammatory conditions such as rheumatoid arthritis . The potential of GLA and DGLA administrations as curative or ameliorating therapies in inflammatory conditions appears modest at best .
Atopic Dermatitis and Asthma
DGLA could have potential roles in atopic dermatitis and asthma . Manipulations with ∆6- and ∆5-desaturase inhibitors or combinations of long-chain PUFA supplements with n-3 PUFAs could provide a way to modify the body’s DGLA and ARA production and the concentrations of their pro- and anti-inflammatory mediators .
Cancers
DGLA may have potential roles in cancers . However, clinical data remain scarce and further well-designed studies should be actively promoted .
Diseases of the Gastrointestinal Tract
DGLA could have potential roles in diseases of the gastrointestinal tract . It can be produced by cultured fungi or be obtained via endogenous conversion from γ-linolenic acid (GLA)-rich vegetable oils .
Allergic Symptoms
DGLA has been shown to have anti-inflammatory and anti-allergic effects in mice and cell study . A randomized, double-blind, placebo-controlled, parallel-group study comprising healthy Japanese men and women showed that DGLA is effective in reducing allergic symptoms caused by pollen .
Diabetic Nephropathy and Retinopathy
Patients with diabetic nephropathy had reduced DGLA levels in plasma PLs, and serum DGLA was inversely associated with the presence of diabetic retinopathy . It may have an ameliorative influence via its oxidative metabolites PGE1 and 15‐HETrE .
Mechanism of Action
Target of Action
Dihomo-γ-linolenic Acid-d6 (DGLA-d6) primarily targets the cyclooxygenase pathway . It is a significant molecule differentiating healthy and inflamed tissues .
Mode of Action
DGLA-d6 interacts with its targets by being converted into prostaglandin E1 (PGE1) through the cyclooxygenase pathway . PGE1 inhibits platelet aggregation and also exerts a vasodilatory effect .
Biochemical Pathways
DGLA-d6 is a pivotal point of metabolic pathways leading to anti-inflammatory derivatives or via arachidonic acid (ARA) to pro-inflammatory lipid mediators . The balance of ARA to DGLA is probably a critical factor affecting inflammatory processes in the body .
Pharmacokinetics
It is known that dgla can be produced by cultured fungi or be obtained via endogenous conversion from γ-linolenic acid (gla)-rich vegetable oils .
Result of Action
The result of DGLA-d6’s action is the production of PGE1, which inhibits platelet aggregation and exerts a vasodilatory effect . This leads to anti-inflammatory and anti-proliferative activities .
Action Environment
The action of DGLA-d6 can be influenced by various factors. For instance, several disease states are characterized by abnormally low DGLA levels in the body, while others can feature elevated levels . A defect in the activity of ∆6-desaturase and/or ∆5-desaturase may be one factor in the initiation and progression of these conditions .
properties
IUPAC Name |
(8Z,11Z,14Z)-8,9,11,12,14,15-hexadeuterioicosa-8,11,14-trienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/i6D,7D,9D,10D,12D,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBAELRKJCKHQD-JALKMEHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCCC(=O)O)/[2H])/[2H])/CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihomo-|A-linolenic Acid-d6 | |
Q & A
Q1: Why is Dihomo-γ-linolenic Acid-d6 used in the research instead of the non-deuterated Dihomo-γ-linolenic Acid?
A1: The research utilizes Dihomo-γ-linolenic Acid-d6 as an internal standard for the quantification of Dihomo-γ-linolenic Acid in serum samples using LC-MS/MS. [] Internal standards are crucial in mass spectrometry to correct for variations during sample preparation and ionization. Deuterated analogs, like Dihomo-γ-linolenic Acid-d6, are chemically similar to the target analyte but have a different mass due to the presence of heavier deuterium atoms. This mass difference allows for differentiation during mass spectrometry analysis, while the similar chemical behavior ensures that the internal standard undergoes similar extraction and ionization efficiencies as the target analyte.
Q2: What analytical method is used to detect Dihomo-γ-linolenic Acid and its deuterated counterpart in the study?
A2: The research employs Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) to detect and quantify Dihomo-γ-linolenic Acid and Dihomo-γ-linolenic Acid-d6. [] This technique combines the separation capabilities of liquid chromatography with the sensitivity and selectivity of mass spectrometry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

